
(2-Hydroxyethyl)phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)phosphonothioic dichloride is a chemical compound with the molecular formula C2H5Cl2OPS It is a phosphonothioic acid derivative, characterized by the presence of a phosphonothioic group bonded to a 2-hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)phosphonothioic dichloride typically involves the reaction of phosphorus trichloride with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+HSCH2CH2OH→(HOCH2CH2)P(S)Cl2+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and reaction time are carefully controlled to optimize the yield of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent reaction conditions and improve product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonothioic species.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioic acids, while substitution reactions can produce a variety of phosphonothioic derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)phosphonothioic dichloride involves its interaction with molecular targets through its phosphonothioic group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonothioic dichloride: Lacks the 2-hydroxyethyl group, resulting in different reactivity and applications.
(2-Hydroxyethyl)phosphonic dichloride: Contains a phosphonic group instead of a phosphonothioic group, leading to different chemical properties.
Uniqueness
(2-Hydroxyethyl)phosphonothioic dichloride is unique due to the presence of both a phosphonothioic group and a 2-hydroxyethyl group
Propiedades
Número CAS |
65253-77-2 |
|---|---|
Fórmula molecular |
C2H5Cl2OPS |
Peso molecular |
179.00 g/mol |
Nombre IUPAC |
2-dichlorophosphinothioylethanol |
InChI |
InChI=1S/C2H5Cl2OPS/c3-6(4,7)2-1-5/h5H,1-2H2 |
Clave InChI |
AWSKIGOJVCJHRH-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=S)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


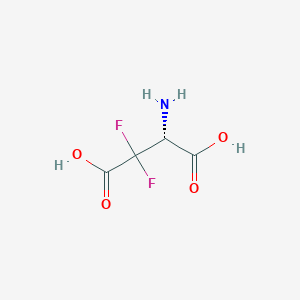
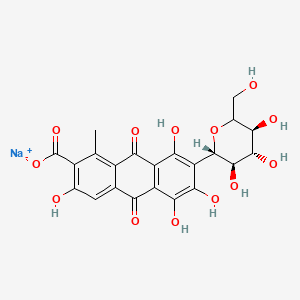
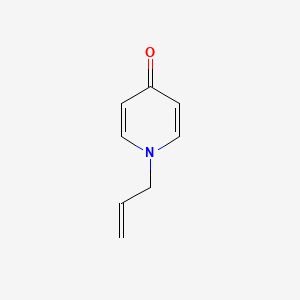
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)

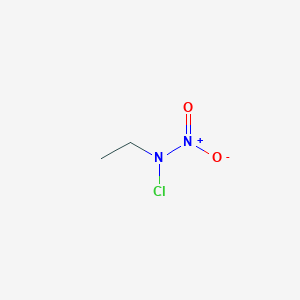
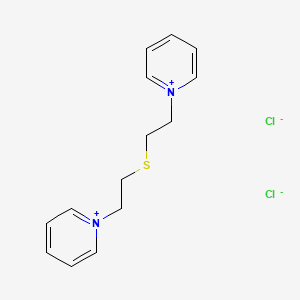
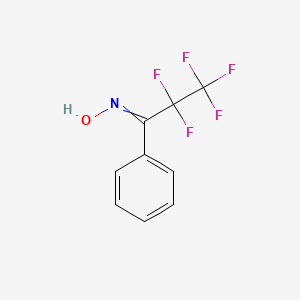

![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
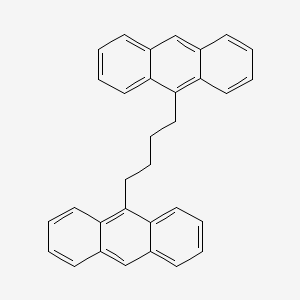
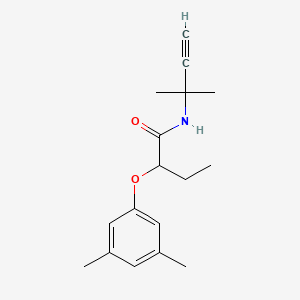

![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
